molecular formula C12H17N3O3 B2923352 Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate CAS No. 944902-01-6

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate

Cat. No.: B2923352
CAS No.: 944902-01-6
M. Wt: 251.286
InChI Key: OEAPLSZDUKMUEX-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The molecule is substituted at the 3-position with a formyl group and at the 5-position with a tert-butyl carbamate protecting group. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting infectious diseases and neurological disorders . The formyl group at the 3-position enables further functionalization via nucleophilic additions or cyclization reactions, while the tert-butyloxycarbonyl (Boc) group provides stability during synthetic transformations .

Properties

IUPAC Name

tert-butyl 3-formyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(7-16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPLSZDUKMUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolopyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of tert-butyl pyrazolo[4,3-c]pyridine-5-carboxylates, highlighting variations in substituents, synthetic yields, and applications:

Compound Name Substituents Molecular Weight Yield Key Properties/Applications References
Tert-butyl 3-formyl-1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (11e) 1-Cyclopropylmethyl, 3-formyl 306.2 g/mol 61% Intermediate for oxazole derivatives with antimicrobial activity against ESKAPE pathogens .
Tert-butyl 3-formyl-1-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (11f) 1-Propyl, 3-formyl 294.2 g/mol 58% Precursor for oxazole synthesis; lower molecular weight enhances solubility .
Tert-butyl 3-formyl-1-(3-methoxypropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (11h) 1-(3-Methoxypropyl), 3-formyl 324.2 g/mol 36% Methoxy group improves pharmacokinetic properties but reduces synthetic yield .
Tert-butyl 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-(4-Chlorophenyl), no formyl 333.8 g/mol N/A Demonstrates substitution tolerance at 3-position; potential antiviral activity .
Tert-butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-Amino, no formyl 239.3 g/mol N/A Amino group enables conjugation with fluorescent probes or drug candidates .
Tert-butyl 4-methyl-1-(quinolin-2-yl)-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate Triazolo[4,5-c]pyridine core, quinolinyl 363.4 g/mol N/A Triazole fusion alters binding affinity for neurokinin-3 receptors .

Key Observations:

Substituent Effects on Synthetic Efficiency :

  • Compounds with alkyl substituents (e.g., 1-propyl in 11f ) exhibit moderate yields (58%), while bulkier groups (e.g., 3-methoxypropyl in 11h ) reduce yields to 36% due to steric hindrance .
  • The cyclopropylmethyl group in 11e balances steric and electronic effects, achieving a 61% yield .

Functional Group Influence on Bioactivity :

  • The formyl group in 11e–h facilitates the synthesis of oxazole derivatives (e.g., 12e ), which show potent activity against ESKAPE pathogens (MIC values: 0.5–2 µg/mL) .
  • Replacement of the formyl group with a 4-chlorophenyl moiety (as in ) shifts applications toward antiviral research, as seen in complexes with HBV capsid proteins .

Core Structure Modifications :

  • Replacing the pyrazolo ring with a triazolo[4,5-c]pyridine system () alters pharmacological profiles, enabling neurokinin-3 receptor antagonism .

Spectroscopic and Physical Properties :

  • $ ^1H $ NMR data for 11e–h confirm distinct chemical shifts for the formyl proton (δ 9.85–9.87 ppm) and Boc methyl groups (δ 1.41–1.42 ppm) .
  • LCMS analysis reveals consistent [M+H]+ peaks, validating molecular weights (e.g., 306.4 for 11e vs. calcd. 306.2) .

Biological Activity

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{16}N_{4}O_{2}
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1781647-67-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antimicrobial activity against various pathogens. For instance:

  • Activity Against ESKAPE Pathogens : A study evaluated the activity of related compounds against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). The results indicated that certain derivatives showed promising minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin and ciprofloxacin .
CompoundMIC (µg/mL)Activity
Nitrofurantoin16Control
Ciprofloxacin8Control
Tert-butyl derivative4 - 32Active

The proposed mechanism involves the inhibition of key enzymes and pathways in microbial cells. For example:

  • Inhibition of Pantothenate Synthetase : Compounds similar to this compound have been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for bacterial growth and survival. The MIC observed was approximately 26.7 mM for specific derivatives .

Antiviral Activity

Some studies suggest potential antiviral properties against Hepatitis B virus (HBV). Compounds derived from this scaffold have demonstrated the ability to block viral capsid assembly, indicating a possible avenue for therapeutic development against viral infections .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their biological activities. The lead compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria commonly associated with hospital-acquired infections .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of these compounds. Modifications to the pyrazole ring and side chains have been explored to enhance potency and selectivity against target pathogens. This includes variations in substituents that influence binding affinity and inhibitory action on target enzymes.

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